3-Fluoroisoquinoline-1-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5FN2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
3-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
InChI Key |
BGYWOYZJHNIPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C#N)F |
Origin of Product |
United States |
Chemical Transformations and Functional Group Interconversions of 3 Fluoroisoquinoline 1 Carbonitrile
Reactivity of the Fluorine Atom at C-3
The fluorine atom at the C-3 position of the isoquinoline (B145761) ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atom. wikipedia.org This activation is a hallmark of nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic systems. masterorganicchemistry.comlibretexts.org
Nucleophilic Displacement Reactions of the C3-F Bond
The C3-F bond in 3-fluoroisoquinoline-1-carbonitrile is susceptible to displacement by various nucleophiles. In nucleophilic aromatic substitutions, the rate of reaction is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. libretexts.org In the case of this compound, the nitrogen atom in the isoquinoline ring and the cyano group at C-1 contribute to the electrophilicity of the C-3 position.
Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, fluorine can be an excellent leaving group in SNAr reactions, often better than other halogens. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic. youtube.com
Common nucleophiles for this transformation include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 3-methoxyisoquinoline-1-carbonitrile. Similarly, treatment with a thiol, such as thiophenol in the presence of a base, would likely produce 3-(phenylthio)isoquinoline-1-carbonitrile. Amines can also displace the fluoride (B91410) to furnish 3-aminoisoquinoline derivatives. Research on related 3-fluoroisoquinolines has demonstrated that such nucleophilic aromatic substitutions are indeed feasible. rsc.org
| Nucleophile | Reagent/Conditions | Expected Product |
| Methoxide | NaOMe, MeOH, reflux | 3-Methoxyisoquinoline-1-carbonitrile |
| Thiophenoxide | PhSH, K2CO3, DMF, heat | 3-(Phenylthio)isoquinoline-1-carbonitrile |
| Amine | R2NH, heat | 3-(Dialkylamino)isoquinoline-1-carbonitrile |
Cross-Coupling Reactions Involving the C3-F Bond
While the activation of C-F bonds for palladium-catalyzed cross-coupling reactions is more challenging compared to heavier halogens (Cl, Br, I), it is an area of growing interest in organic synthesis. masterorganicchemistry.com The development of specialized ligands and catalyst systems has enabled the use of organofluorine compounds in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. rsc.org
For this compound, a Suzuki-Miyaura coupling with an arylboronic acid could potentially form a 3-arylisoquinoline-1-carbonitrile. This reaction would likely require a palladium catalyst with electron-rich and bulky phosphine (B1218219) ligands, along with a suitable base. organic-chemistry.orgadichemistry.com The efficiency of such a reaction would be highly dependent on the specific catalyst system employed. rsc.org
The Buchwald-Hartwig amination offers another pathway for C-N bond formation at the C-3 position. rsc.orgwikipedia.org This reaction would involve coupling the fluoro-isoquinoline with an amine in the presence of a palladium catalyst and a strong base. libretexts.org The success of this transformation would also hinge on the selection of an appropriate ligand to facilitate the challenging oxidative addition of the C-F bond. rsc.orgwikipedia.org
| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos / K3PO4 | 3-Arylisoquinoline-1-carbonitrile |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3 / XPhos / NaOtBu | 3-Amino-substituted-isoquinoline-1-carbonitrile |
Transformations of the Carbonitrile Group at C-1
The carbonitrile group at the C-1 position is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, amines, and ketones.
Hydrolysis and Related Derivatizations of the Nitrile
The hydrolysis of the nitrile group in this compound can lead to either the corresponding carboxylic acid or amide, depending on the reaction conditions. libretexts.org
Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will typically result in the formation of 3-fluoroisoquinoline-1-carboxylic acid. google.com The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. masterorganicchemistry.comyoutube.com
Base-catalyzed hydrolysis: Treatment with a strong aqueous base, like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid. libretexts.org If the reaction is stopped before completion, the intermediate 3-fluoroisoquinoline-1-carboxamide can sometimes be isolated.
| Reaction | Reagents/Conditions | Product |
| Acid Hydrolysis | HCl (aq) or H2SO4 (aq), heat | 3-Fluoroisoquinoline-1-carboxylic acid |
| Base Hydrolysis | 1. NaOH (aq), heat2. H3O+ | 3-Fluoroisoquinoline-1-carboxylic acid |
| Partial Hydrolysis | H2SO4 (conc.), controlled temp. | 3-Fluoroisoquinoline-1-carboxamide |
Reduction Reactions of the Carbonitrile to Amines or Aldehydes
The reduction of the C-1 carbonitrile can afford either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (3-fluoroisoquinolin-1-yl)methanamine. masterorganicchemistry.comyoutube.com The reaction typically requires an ethereal solvent like THF, followed by an aqueous workup. youtube.com
Reduction to Aldehyde: A partial reduction to the aldehyde can be achieved using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). adichemistry.comchemistrysteps.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. youtube.commasterorganicchemistry.com The intermediate imine formed is hydrolyzed upon workup to give 3-fluoroisoquinoline-1-carbaldehyde. chemistrysteps.com
| Desired Product | Reagent/Conditions |
| (3-Fluoroisoquinolin-1-yl)methanamine | 1. LiAlH4, THF2. H2O workup |
| 3-Fluoroisoquinoline-1-carbaldehyde | 1. DIBAL-H, Toluene, -78 °C2. H2O workup |
Reactions with Organometallic Reagents at the C-1 Carbonitrile
The electrophilic carbon of the nitrile group can be attacked by organometallic reagents, such as Grignard reagents or organolithiums. This reaction provides a convenient route for the synthesis of ketones. masterorganicchemistry.comleah4sci.com
The addition of a Grignard reagent (R-MgX) to this compound will form an intermediate imine salt. masterorganicchemistry.comyoutube.com Subsequent hydrolysis of this intermediate with aqueous acid will furnish a ketone, specifically a (3-fluoroisoquinolin-1-yl)(R)methanone. masterorganicchemistry.com Similarly, organolithium reagents can be used to achieve the same transformation. wikipedia.orgmasterorganicchemistry.comlibretexts.org
| Organometallic Reagent | General Formula | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent | R-MgX | Imine-magnesium salt | (3-Fluoroisoquinolin-1-yl)(R)methanone |
| Organolithium Reagent | R-Li | Imine-lithium salt | (3-Fluoroisoquinolin-1-yl)(R)methanone |
Reactivity of the Isoquinoline Ring System
The presence of the electronegative nitrogen atom, a C-3 fluorine, and a C-1 nitrile group renders the pyridine (B92270) ring of this compound exceptionally electron-deficient. This electronic profile is the primary determinant of its reactivity, steering its transformations towards pathways that accommodate this electron-poor nature.
Electrophilic Aromatic Substitution (EAS) Patterns on the Isoquinoline Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. In quinoline (B57606) and isoquinoline, the carbocyclic (benzene) ring is significantly more reactive towards electrophiles than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen atom. quimicaorganica.org For this compound, this deactivation is dramatically amplified. Both the C-3 fluoro and C-1 cyano groups are strong electron-withdrawing substituents, which further deactivates the entire heterocyclic ring, making electrophilic attack on positions C-3 and C-4 extremely unlikely.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent Example | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Fluoro-5-nitroisoquinoline-1-carbonitrile and 3-Fluoro-8-nitroisoquinoline-1-carbonitrile |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-3-fluoroisoquinoline-1-carbonitrile and 8-Bromo-3-fluoroisoquinoline-1-carbonitrile |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Nucleophilic Addition Reactions to the Isoquinoline Heterocycle
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. In isoquinolines, this attack preferentially occurs at the C-1 position, as the resulting negative charge can be effectively stabilized by the adjacent nitrogen atom. In this compound, the C-1 position is exceptionally electrophilic. This is due to the cumulative electron-withdrawing effects of the ring nitrogen, the C-1 cyano group itself (an imine-like carbon), and the C-3 fluorine atom.
Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydride donors, are expected to readily add across the C1=N2 double bond. youtube.com This reaction, a 1,2-addition, would lead to the formation of a 1,2-dihydroisoquinoline (B1215523) derivative. The nitrile group itself can also be a target for nucleophilic attack, but the addition to the C-1 position of the ring is often kinetically favored in such activated systems.
Table 2: Predicted Nucleophilic Addition Reactions
| Nucleophile Type | Reagent Example | Predicted Product Structure |
|---|---|---|
| Organometallic | Phenylmagnesium bromide (PhMgBr) | 3-Fluoro-1-phenyl-1,2-dihydroisoquinoline-1-carbonitrile |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 3-Fluoro-1,2-dihydroisoquinoline-1-carbonitrile |
Dearomative Cycloaddition Reactions of Fluorinated Isoquinolines
Cycloaddition reactions provide an efficient way to construct complex three-dimensional structures from flat aromatic precursors. libretexts.orginflibnet.ac.in Dearomative cycloadditions of azaarenes, such as isoquinolines, often require photochemical energy or transition metal catalysis to overcome the inherent stability of the aromatic system. nih.gov These reactions can proceed through various pathways, including [4+2] and [2+2] cycloadditions. libretexts.orgnih.govresearchgate.net
For an electron-deficient system like this compound, the carbocyclic ring could potentially act as a diene component in a [4+2] cycloaddition (Diels-Alder reaction) with a reactive dienophile. The electron-withdrawing substituents would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the isoquinoline system, potentially facilitating a reaction with an electron-rich dienophile. Alternatively, photochemical [2+2] cycloadditions with alkenes are also a known reaction pathway for azaarenes. researchgate.net The presence of the fluorine atom could influence the regioselectivity and stereoselectivity of such cycloaddition reactions. These transformations remain a prospective area of investigation for this specific molecule.
Selective Functionalization at Other Ring Positions (e.g., C-4, C-5, C-6, C-7, C-8)
The selective functionalization of specific ring positions in this compound is dictated by the electronic factors discussed previously.
C-4 Position: The C-4 position is part of the highly electron-deficient pyridine ring and is situated between the deactivating nitrogen atom and the C-3 fluoro group. It is therefore predicted to be extremely unreactive towards both electrophiles and nucleophiles. Direct functionalization at this site would be exceptionally challenging.
C-5, C-6, C-7, and C-8 Positions: These positions on the carbocyclic ring are the most likely sites for functionalization.
Electrophilic Aromatic Substitution: As detailed in section 3.3.1, EAS reactions would selectively occur on this ring, primarily at C-5 and C-8, albeit requiring forcing conditions.
Directed Metalation: An alternative strategy for selective functionalization involves directed ortho-metalation (DoM). This would require the introduction of a directing group onto the carbocyclic ring. For example, if a derivative such as 8-bromo-3-fluoroisoquinoline-1-carbonitrile were synthesized (via EAS), the bromine could be converted to a lithium or magnesium species via halogen-metal exchange. This organometallic intermediate could then be trapped with various electrophiles to install a wide range of functional groups selectively at the C-8 position. This multi-step approach offers a powerful, albeit indirect, method for functionalizing specific positions on the benzene (B151609) ring. epfl.ch
Mechanistic Investigations and Theoretical Studies of 3 Fluoroisoquinoline 1 Carbonitrile Reactions
Experimental Mechanistic Elucidation
Experimental techniques are the bedrock of mechanistic investigation, providing tangible evidence of reaction pathways and the species involved. For complex organic molecules, a combination of kinetic analysis, intermediate characterization, and carefully designed control experiments is typically employed to build a comprehensive mechanistic picture.
Kinetic studies, which measure the rate of a reaction and its dependence on various factors like concentration and temperature, are powerful tools for deducing reaction mechanisms. While specific kinetic data for reactions of 3-Fluoroisoquinoline-1-carbonitrile are not extensively documented in the reviewed literature, insights can be drawn from related systems. For instance, studies on the formation of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles have utilized high-temperature NMR spectroscopy to monitor the progress of the reaction over time.
In a representative study on a related transformation, the conversion of an N-fluoroalkylated ketenimine intermediate to a 3-fluoroisoquinoline (B1619788) derivative was tracked. The data revealed the time course of the formation of intermediates and the final product, allowing for the determination of reaction rates and the proposal of a plausible reaction sequence. Such an analysis for a hypothetical reaction of this compound would involve monitoring the disappearance of the reactant and the appearance of products, potentially identifying key intermediates and determining the rate-limiting step of the transformation.
Table 1: Illustrative Kinetic Data for the Formation of a Substituted Isoquinoline (B145761) This table is a hypothetical representation based on typical kinetic studies in organic chemistry.
| Time (min) | [this compound] (M) | [Intermediate A] (M) | [Product B] (M) |
|---|---|---|---|
| 0 | 0.100 | 0.000 | 0.000 |
| 10 | 0.075 | 0.020 | 0.005 |
| 30 | 0.040 | 0.035 | 0.025 |
| 60 | 0.015 | 0.025 | 0.060 |
This type of data allows for the calculation of rate constants and the formulation of a rate law, which is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants.
The direct detection and characterization of transient intermediates are cornerstones of mechanistic elucidation. These fleeting species can be trapped, isolated, or observed spectroscopically. In the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, N-fluoroalkylated ketenimines have been identified as key intermediates. These were observed to undergo a stereoselective formal 1,3-fluorine shift to form difluoroazadiene intermediates, which then cyclize to yield the final 3-fluoroisoquinoline product.
The characterization of such intermediates is typically achieved using a combination of spectroscopic methods (NMR, IR, Mass Spectrometry) and, in some cases, X-ray crystallography. For example, trapping an intermediate can be done by introducing a reagent that reacts specifically with it, leading to a stable, characterizable product. Isolating an intermediate is possible if the reaction can be stopped at an early stage or under milder conditions.
Control experiments are designed to test a proposed mechanism by systematically altering reaction conditions or substrates. For reactions involving this compound, several types of control experiments could be envisioned to probe the mechanism. For instance, to determine if a specific functional group is essential for the reaction, an analogue lacking that group could be subjected to the same reaction conditions.
Another powerful tool is the use of mechanistic probes, such as radical traps (e.g., TEMPO) or isotopically labeled substrates. If a reaction is suspected to proceed through a radical pathway, the addition of a radical trap would inhibit or slow down the reaction. Isotopic labeling, for example, by replacing a specific hydrogen atom with deuterium, can help determine which C-H bonds are broken in the rate-determining step through the measurement of a kinetic isotope effect (KIE). While specific control experiments for reactions of this compound are not detailed in the available literature, these standard methods are fundamental to mechanistic organic chemistry. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling
In conjunction with experimental work, computational chemistry provides a powerful lens through which to view reaction mechanisms at the molecular level. Theoretical models can be used to calculate the energies of reactants, intermediates, transition states, and products, offering a detailed map of the potential energy surface of a reaction.
Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the mechanisms of complex organic reactions. researchgate.netacs.org By calculating the electronic structure of molecules, DFT can provide accurate estimates of the energies of different species along a reaction coordinate. This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies.
For a reaction involving this compound, DFT calculations could be used to compare different possible pathways. For example, in a nucleophilic substitution reaction, DFT could help determine whether the reaction proceeds via a concerted (one-step) or a stepwise (two-step) mechanism by calculating the energies of the respective transition states and any potential intermediates. The geometry of the transition state, also obtainable from DFT, reveals the precise arrangement of atoms at the peak of the energy barrier.
Table 2: Illustrative DFT-Calculated Energies for a Hypothetical Reaction of this compound This table presents hypothetical data to illustrate the output of DFT calculations. Energies are relative to the reactants.
| Species | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Meisenheimer-like complex | -5.8 |
| TS2 | Transition state for fluoride (B91410) departure | +12.5 |
These computational results can provide strong support for a proposed mechanism and guide further experimental investigations. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals can explain the selectivity of many chemical reactions.
For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. In a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of the isoquinoline. The regions of the isoquinoline ring where the LUMO has its largest lobes are the most electrophilic and thus the most susceptible to nucleophilic attack. Conversely, in a reaction with an electrophile, the electrophile's LUMO will interact with the isoquinoline's HOMO, and the reaction will preferentially occur at the sites where the HOMO is largest. The fluorine and cyano substituents significantly influence the energy and distribution of these frontier orbitals.
Table 3: Illustrative FMO Properties for this compound This table is a hypothetical representation of data from an FMO analysis.
| Molecular Orbital | Energy (eV) | Atom with Largest Coefficient | Predicted Site of Attack |
|---|---|---|---|
| HOMO | -8.5 | C-5 | Electrophilic |
| LUMO | -1.2 | C-1 | Nucleophilic |
This analysis helps to rationalize observed regioselectivity and can be a predictive tool for designing new reactions.
Advanced Synthetic Applications and Derivatization of 3 Fluoroisoquinoline 1 Carbonitrile
Synthesis of Biologically Relevant Isoquinoline (B145761) Derivatives
While direct synthetic applications of 3-Fluoroisoquinoline-1-carbonitrile in the development of specific, named biologically active compounds are not extensively documented in publicly available research, its structural motifs are present in numerous bioactive molecules. The combination of the isoquinoline core, a known pharmacophore, with a fluorine substituent and a versatile carbonitrile handle suggests its high potential as a key intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of derivatives.
For instance, the related quinoline-3-carbonitrile framework has been utilized in the synthesis of potent antibacterial agents. mdpi.com A one-pot multicomponent reaction involving aldehydes, ethyl cyanoacetate, a naphthalinone derivative, and ammonium (B1175870) acetate (B1210297) has yielded quinoline-3-carbonitrile derivatives with promising broad-spectrum antibacterial activity. mdpi.com These compounds were found to interact with DNA gyrase, a key enzyme in bacterial replication. mdpi.com Given the structural similarity, it is plausible that this compound could serve as a precursor for analogous isoquinoline-based antibacterial agents, with the fluorine atom potentially enhancing their potency and pharmacokinetic properties.
Furthermore, hydroquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities. nih.govnih.gov These studies demonstrate the utility of the carbonitrile group as a synthetic handle for the introduction of various functionalities, including acyclonucleoside side chains. nih.govnih.gov
The following table showcases examples of biologically active compounds derived from related quinoline- and isoquinoline-carbonitrile scaffolds, highlighting the synthetic potential of this compound.
| Precursor Scaffold | Reaction Type | Resulting Compound Class | Potential Biological Activity |
| Quinoline-3-carbonitrile | Multicomponent Reaction | Substituted quinoline-3-carbonitriles | Antibacterial |
| Hydroquinoline-3-carbonitrile | Alkylation/Glycosylation | N-substituted hydroquinoline-3-carbonitriles | Antimicrobial |
| Tetrahydroisoquinoline-3-carboxylic acid | Peptide Coupling | Dipeptide Conjugates | Anticancer, Antibacterial |
Preparation of Complex Polycyclic Systems Incorporating the 3-Fluoroisoquinoline (B1619788) Moiety
The isoquinoline nucleus is a fundamental component of numerous polycyclic natural products and synthetic compounds with significant biological activities. The strategic placement of a fluorine atom and a nitrile group in this compound provides unique opportunities for the construction of complex, fused heterocyclic systems.
One established strategy for the synthesis of aza-fused polycyclic quinolines involves a copper-catalyzed cascade reaction. nih.gov This method utilizes an intermolecular condensation followed by an intramolecular C-N coupling reaction to construct benzimidazo[1,2-a]quinolines from 2-haloaryl aldehydes. nih.gov Adapting this methodology to derivatives of this compound, where the nitrile group is transformed into a suitable reactive partner, could provide a pathway to novel fluorine-containing aza-polycyclic systems.
Furthermore, radical perfluoroalkylation of vinyl azides has been shown to produce polyfluoroalkyl aza-polycyclic aromatic hydrocarbons (aza-PAHs). nih.gov This approach involves the addition of a perfluoroalkyl radical to a vinyl azide, followed by cyclization. While not a direct application of this compound, this highlights a modern synthetic strategy for accessing complex fluorinated polycycles that could potentially be adapted.
Cycloaddition reactions also represent a powerful tool for the construction of polycyclic frameworks. For example, isoquinolinium ylides have been shown to undergo tandem double [3+2] cycloaddition reactions to form unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.gov The reactivity of the isoquinoline core in this compound could be harnessed in similar cycloaddition strategies to generate novel and complex polycyclic architectures.
The table below summarizes strategies for the synthesis of polycyclic systems from related quinoline (B57606) and isoquinoline precursors.
| Precursor Type | Reaction Type | Resulting Polycyclic System |
| 2-Haloaryl aldehydes and anilines | Copper-catalyzed cascade reaction | Benzimidazo[1,2-a]quinolines |
| α-(Biaryl-2-yl)vinyl azides | Radical perfluoroalkylation and cyclization | Polyfluoroalkyl aza-PAHs |
| N-Cyanomethylisoquinolinium chloride | Tandem double [3+2] cycloaddition | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives |
Utility as a Precursor in Diverse Heterocyclic Synthesis
The nitrile group of this compound is a versatile functional group that can serve as a linchpin for the construction of various heterocyclic rings. Multicomponent reactions (MCRs) are particularly well-suited for leveraging the reactivity of such precursors to rapidly build molecular complexity. mdpi.comnih.govrsc.org
For instance, the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an activated alkene, is a classic method for synthesizing tetrahydroquinolines. nih.gov While not a direct use of the nitrile functionality, the isoquinoline core of our target molecule can be seen as a pre-formed building block for more complex structures.
More directly, the nitrile group can participate in reactions to form new heterocyclic rings. For example, the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine (B178648) hydrate (B1144303) has been used to synthesize pyrazolo[3,4-b]quinoline derivatives. nih.gov Similarly, reactions with acetonitrile (B52724) or malononitrile (B47326) dimers can yield benzo[b] nih.govrsc.org-naphthyridine derivatives. nih.gov These examples demonstrate the potential of the carbonitrile group in this compound to be a key reactive site for the synthesis of fused heterocycles.
The following table provides examples of diverse heterocyclic syntheses from related nitrile-containing scaffolds.
| Starting Material | Reagent(s) | Resulting Heterocycle |
| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline |
| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Acetonitrile dimer | Benzo[b] nih.govrsc.org-naphthyridine |
| 2-Aminobenzonitrile | Ketones, isocyanides | Imidazo[1,2-a]quinolines |
Development of Novel Organocatalysts and Ligands from Fluorinated Isoquinolines
The development of novel catalysts and ligands is crucial for advancing synthetic chemistry. The rigid isoquinoline scaffold, combined with the electronic influence of a fluorine atom, makes this compound an attractive starting point for the design of new organocatalysts and ligands for asymmetric catalysis. The nitrile group can be readily converted into various coordinating groups, such as amines, amides, or carboxylic acids.
The synthesis of Schiff base ligands from quinoline-3-carbohydrazide (B3054276) and their subsequent complexation with transition metals has also been reported. nih.gov These complexes have shown potential as catalysts and biologically active agents. The conversion of the nitrile group in this compound to a carbohydrazide (B1668358) would open up similar avenues for ligand synthesis.
The following table illustrates the types of ligands and catalysts that could potentially be developed from this compound based on related structures.
| Precursor Scaffold | Modification | Ligand/Catalyst Type | Potential Application |
| Tetrahydroquinoline | Introduction of a chiral amine | Chiral diamine ligand | Asymmetric transfer hydrogenation |
| Quinoline-3-carboxylic acid | Conversion to carbohydrazide, then Schiff base formation | Schiff base ligand | Metal-catalyzed reactions |
| Isoquinoline | Functionalization at C1 and C3 | Chiral P,N-ligands | Asymmetric catalysis |
Emerging Methodologies and Future Research Directions
Photoredox Catalysis in Fluoroisoquinoline Synthesis and Functionalization
Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes under mild conditions. This strategy enables the formation of reactive radical intermediates that can participate in a wide array of chemical transformations, which are often difficult to achieve through traditional thermal methods.
The core principle of photoredox catalysis involves a photocatalyst (PC) that, upon absorbing light, transitions to an excited state (*PC). beilstein-journals.org This excited state is both a stronger oxidant and a stronger reductant than its ground state, allowing it to engage in electron transfer with organic substrates. beilstein-journals.org This process can generate radical cations or radical anions, which then undergo further reactions to form the desired products.
For the synthesis of the isoquinoline (B145761) core, photoredox catalysis offers novel pathways. For instance, metal-free photoredox systems have been used to trigger amidyl radical cyclization cascades from o-alkynylated benzamides to produce complex isoquinoline structures like isoquinoline-1,3,4(2H)-triones. nih.gov While not directly yielding 3-Fluoroisoquinoline-1-carbonitrile, these methods demonstrate the potential for constructing the core heterocyclic system under exceptionally mild conditions. Future research could focus on adapting these radical cyclization strategies to precursors bearing the necessary fluorine and nitrile functionalities.
Furthermore, photoredox catalysis is well-suited for the late-stage functionalization of heterocyclic scaffolds. C-H functionalization, for example, allows for the direct introduction of new groups onto the pre-formed isoquinoline ring. Research into the photoredox-mediated synthesis of 3-fluoroindoles from N-arylamines bearing a CF2I group showcases a relevant transformation. figshare.com A similar strategy could be envisioned where a photoredox-generated radical initiates a reaction to install a fluorine atom at the C-3 position of an isoquinoline precursor. The development of photoredox methods for direct C-H cyanation or fluorination of the isoquinoline ring represents a significant and promising area for future investigation.
Table 1: Key Concepts in Photoredox Catalysis for Heterocycle Synthesis
| Concept | Description | Potential Application for this compound |
|---|---|---|
| Radical Cyclization | Generation of a radical on a side chain, which then attacks an unsaturated bond to form a cyclic structure. | Synthesis of the isoquinoline core from acyclic precursors containing fluorine and nitrile groups. |
| C-H Functionalization | Direct replacement of a C-H bond with a new functional group (e.g., F, CN). | Introduction of the fluorine atom at C-3 or the carbonitrile at C-1 on a pre-existing isoquinoline scaffold. |
| Energy Transfer | The excited photocatalyst transfers its energy to a substrate, promoting it to an excited state to undergo a reaction. | Could be explored for specific bond activations or rearrangements in fluoroisoquinoline precursors. |
Electrochemical Approaches for C-F and C-CN Functionalization
Electrochemical synthesis offers a sustainable and powerful alternative to traditional chemical methods by using electrical current to drive redox reactions. This approach often obviates the need for stoichiometric chemical oxidants or reductants, reducing waste and improving the safety profile of a reaction.
Electrochemical methods have been successfully applied to the functionalization of nitrogen-based heterocycles. rsc.org Anodic oxidation, for instance, can be used to generate reactive intermediates. A classic example is the Shono-type oxidation, where the oxidation of carbamates leads to N-carbamoyl iminium ions that can be trapped by nucleophiles. rsc.org This highlights the ability of electrochemistry to activate positions alpha to a nitrogen atom in a heterocycle.
For the synthesis of this compound, two key transformations are of interest: C-F bond formation and C-CN bond formation.
C-CN Functionalization: Anodic cyanation is a well-established electrochemical process. However, the direct oxidation of cyanide ions occurs at a relatively low potential, which can lead to undesired side reactions. Modern approaches utilize mediator systems or flow cells with site isolation to suppress the direct oxidation of the cyanide source, allowing for the efficient cyanation of organic compounds with higher oxidation potentials. rsc.org Future work could explore the direct anodic cyanation of a 3-fluoroisoquinoline (B1619788) intermediate at the C-1 position.
C-F Functionalization: The electrochemical formation of C-F bonds is more challenging due to the high oxidation potential required to oxidize fluoride (B91410) sources and the reactive nature of the intermediates. However, indirect methods using mediators are being developed. A promising avenue of research is the development of electrocatalytic systems that can generate a fluorinating agent in situ or facilitate a radical-based fluorination pathway on the isoquinoline ring.
Recent studies have shown that quinoline (B57606) derivatives can act as electrochemical mediators for C-H bond functionalization, enabling reactions that are less dependent on the substrate's electronic properties. nih.gov Developing a similar mediated electrochemical system for the direct C-H fluorination or cyanation of the isoquinoline core at specific positions would represent a major advance.
Continuous Flow Chemistry for Scalable and Efficient Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is transforming chemical synthesis from the laboratory to industrial production. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the ability to telescope multiple reaction steps into a single, streamlined process. nih.govrsc.org
The synthesis of a complex molecule like this compound often involves multiple steps, some of which may be hazardous or require precise temperature control. Flow chemistry is ideally suited to address these challenges. For example, a multi-step synthesis could be designed where:
An initial reaction to construct the isoquinoline ring is performed in a high-temperature flow reactor.
The output stream is then directly mixed with a fluorinating agent in a second reactor module.
Finally, the fluorinated intermediate is passed through a packed-bed reactor containing a supported catalyst for the cyanation step.
The development of a complete continuous flow synthesis of this compound, potentially integrating photoredox or electrochemical steps, would be a significant achievement, enabling scalable and on-demand production.
Chemoenzymatic Synthesis of Fluorinated Isoquinolines
Chemoenzymatic synthesis combines the best of both worlds: the versatility of traditional organic chemistry and the unparalleled selectivity of biocatalysis. Enzymes can catalyze reactions with exquisite regio-, stereo-, and chemoselectivity under mild, aqueous conditions, making them attractive catalysts for sustainable synthesis.
While the direct enzymatic synthesis of a non-natural compound like this compound is not established, recent breakthroughs in the broader field of enzymatic fluorination are highly encouraging. For instance, researchers have successfully engineered a polyketide synthase (PKS) to incorporate fluorinated building blocks. nih.govnih.gov By swapping a native acyltransferase (AT) domain with a more tolerant version from a fatty acid synthase (FAS), the modified enzyme was able to utilize fluoromalonyl-CoA to introduce fluorine into complex polyketide scaffolds. nih.govnih.gov
Translating this success to isoquinoline synthesis presents a formidable but exciting challenge. Isoquinolines are alkaloids, and their biosynthesis follows different pathways than polyketides. A potential long-term research direction would involve:
Identifying the native biosynthetic pathways for related isoquinoline alkaloids.
Characterizing the key enzymes involved, such as oxidases, reductases, and transferases.
Using protein engineering or directed evolution to alter the substrate specificity of these enzymes to accept fluorinated precursors.
A more immediate chemoenzymatic strategy could involve using enzymes for selective functional group transformations on a chemically synthesized fluoroisoquinoline precursor. For example, a hydrolase could be used for the selective hydrolysis of a related ester to a carboxylic acid, or a nitrile hydratase could be explored for transformations of the C-1 carbonitrile group.
Table 2: Comparison of Emerging Synthetic Methodologies
| Methodology | Key Advantage | Main Challenge for this compound |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Development of specific protocols for C-F and C-CN bond formation on the isoquinoline core. |
| Electrochemistry | Reduced use of chemical reagents, high control. | Overcoming high potentials for C-F bond formation; selectivity in direct C-H functionalization. |
| Continuous Flow | Scalability, safety, process integration. | Initial setup investment; optimization of multi-step telescoped sequences. |
| Chemoenzymatic Synthesis | High selectivity, green reaction conditions. | Lack of known enzymes; significant protein engineering required for de novo synthesis. |
Opportunities in Sustainable Synthetic Routes for this compound
The principles of green chemistry—preventing waste, maximizing atom economy, and using less hazardous chemicals—are increasingly guiding synthetic strategy. The development of sustainable routes to this compound can be advanced by leveraging the methodologies discussed above and other emerging concepts.
One key opportunity lies in minimizing the use of stoichiometric reagents and external oxidants or reductants. Rhodium(III)-catalyzed C-H activation cascades that proceed in a redox-neutral manner offer an elegant way to construct isoquinoline systems without the need for sacrificial oxidants. rsc.org Similarly, methods that utilize formic acid as an inexpensive and safe terminal reductant, often with very low catalyst loadings or even under transition-metal-free conditions, represent a significant step towards sustainability. nih.gov
Atom economy can be improved through one-pot reactions that combine multiple transformations. For example, an efficient one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed, demonstrating a streamlined approach to building the fluorinated isoquinoline core. rsc.org
Ultimately, the most sustainable routes will likely combine several of these strategies. A future "dream synthesis" might involve a chemoenzymatic step to create a chiral, fluorinated precursor, followed by a one-pot, redox-neutral catalytic cyclization and functionalization performed in a continuous flow reactor, powered by electricity or light, to yield the final product with minimal waste and maximum efficiency. The pursuit of such integrated and sustainable synthetic pathways will continue to be a major driver of innovation in the synthesis of this compound and other valuable fluorinated heterocycles.
Q & A
Basic: What are the most reliable synthetic routes for 3-Fluoroisoquinoline-1-carbonitrile, and how can purity be validated?
Methodological Answer:
The synthesis of this compound typically involves fluorination and cyanation steps. A common approach is to substitute a halogen (e.g., chlorine) at the 1-position of an isoquinoline precursor with a nitrile group using CuCN in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 140°C) . Fluorination at the 3-position may employ fluorinating agents like Selectfluor® or KF under microwave-assisted conditions. Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve structural ambiguities (e.g., distinguishing fluorine coupling patterns). For example, -NMR is critical to confirm the fluorination site .
Advanced: How can reaction conditions be optimized to improve the low yield of this compound in cyanation reactions?
Methodological Answer:
Low yields in cyanation reactions often stem from incomplete substitution or side reactions. Systematic optimization involves:
- Catalyst screening: Testing alternatives to CuCN (e.g., Pd catalysts for milder conditions).
- Solvent effects: Replacing DMSO with polar aprotic solvents like NMP to reduce decomposition.
- Temperature gradients: Using microwave synthesis to achieve precise thermal control and reduce reaction time .
- Additives: Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility. Document reaction progress via thin-layer chromatography (TLC) and isolate intermediates to identify bottlenecks .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- - and -NMR: Identify aromatic protons and carbons, with attention to fluorine-induced deshielding effects.
- -NMR: Confirm fluorination at the 3-position and rule out positional isomers.
- HRMS: Validate molecular formula (e.g., CHFN) with <2 ppm mass error.
- IR Spectroscopy: Detect nitrile stretches (~2200 cm) and aromatic C-F bonds (~1250 cm) .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
- Frontier molecular orbitals (FMOs): Predict electrophilic/nucleophilic sites by analyzing HOMO-LUMO gaps.
- Charge distribution maps: Identify electron-deficient regions (e.g., the 1-carbonitrile group) prone to nucleophilic attack.
- Transition state modeling: Simulate reaction pathways for fluorination or cyanation to optimize activation barriers . Validate predictions with experimental kinetic studies under varying temperatures and solvents.
Basic: What are the key challenges in isolating this compound, and how can they be mitigated?
Methodological Answer:
Challenges include:
- Hydrolysis of the nitrile group: Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis and purification.
- Co-elution of byproducts: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate 10:1 to 4:1) or preparative HPLC with a C18 column.
- Volatility issues: Avoid high-vacuum drying; instead, lyophilize under controlled conditions .
Advanced: How can contradictory data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. To resolve:
- Reproducibility checks: Replicate assays across independent labs using standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines).
- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites in biological matrices.
- Structure-activity relationship (SAR) studies: Synthesize analogs (e.g., varying substituents at the 6- or 7-position) to isolate contributing functional groups .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to prevent inhalation of volatile nitrile byproducts.
- Spill management: Neutralize with a 10% sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite).
- Storage: Keep in amber glass vials under argon at -20°C to prevent photodegradation and hydrolysis .
Advanced: How can green chemistry principles be applied to the synthesis of this compound?
Methodological Answer:
- Solvent substitution: Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent.
- Catalyst recycling: Use immobilized Cu nanoparticles on silica to reduce heavy metal waste.
- Energy efficiency: Adopt flow chemistry systems for continuous synthesis, minimizing thermal gradients and energy use .
Basic: What are the typical applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for:
- Kinase inhibitors: The nitrile group acts as a hydrogen bond acceptor in ATP-binding pockets.
- Antimicrobial agents: Fluorine enhances membrane permeability and metabolic stability.
- PET tracers: -labeled derivatives are used in imaging studies .
Advanced: How does fluorination at the 3-position influence the electronic properties of isoquinoline-carbonitrile derivatives?
Methodological Answer:
Fluorine’s electronegativity induces:
- σ-withdrawing effects: Reduces electron density at the 1-carbonitrile, increasing electrophilicity.
- Resonance effects: Stabilizes adjacent positive charges via conjugation, enhancing reactivity in SNAr reactions.
- Lipophilicity: Increases logP values, improving bioavailability. These effects are quantified via Hammett constants (σ = 0.34) and computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
